N-(4-bromobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
Overview
Description
N-(4-bromobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperidine ring substituted with a carboxamide group, a bromobenzyl moiety, and a phenoxypyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where the piperidine ring is reacted with a carboxylic acid derivative, such as an acyl chloride or anhydride.
Attachment of the Bromobenzyl Moiety: The bromobenzyl group is attached through a nucleophilic substitution reaction, where the piperidine nitrogen attacks the benzyl bromide.
Incorporation of the Phenoxypyrimidinyl Group: The phenoxypyrimidinyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the phenoxypyrimidinyl group.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-bromobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential interactions with biological macromolecules. Its structural features suggest it could bind to specific proteins or nucleic acids, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its pharmacological properties. Researchers might study its potential as an inhibitor or modulator of specific enzymes or receptors, aiming to develop new therapeutic agents.
Industry
In industrial applications, this compound could be used as an intermediate in the synthesis of more complex chemicals or pharmaceuticals. Its reactivity and functional groups make it a versatile starting material for various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-bromobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound could inhibit enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.
Receptor Modulation: It might interact with cell surface or intracellular receptors, altering signal transduction pathways.
DNA/RNA Binding: The compound could bind to nucleic acids, affecting gene expression or replication processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
- N-(4-fluorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
- N-(4-methylbenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
Uniqueness
N-(4-bromobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is unique due to the presence of the bromobenzyl group, which can influence its reactivity and interactions. The bromine atom can participate in halogen bonding and other non-covalent interactions, potentially enhancing the compound’s binding affinity and specificity for certain targets.
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN4O2/c24-19-8-6-17(7-9-19)15-25-23(29)18-10-12-28(13-11-18)21-14-22(27-16-26-21)30-20-4-2-1-3-5-20/h1-9,14,16,18H,10-13,15H2,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLWCSYYWGZLGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=C(C=C2)Br)C3=CC(=NC=N3)OC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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